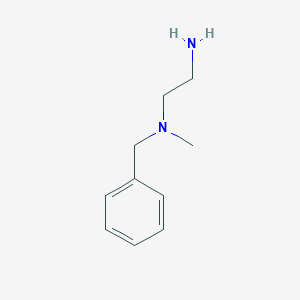

N1-Benzyl-N1-methylethane-1,2-diamine

Overview

Description

N1-Benzyl-N1-methylethane-1,2-diamine is a chemical compound that serves as a key intermediate in the synthesis of a variety of organic molecules. It is particularly noted for its role in the design of co-activator associated arginine methyltransferase 1 (CARM1) inhibitors, reflecting its importance in medicinal chemistry and bioorganic chemistry (Therrien et al., 2009).

Synthesis Analysis

The synthesis of related diamine compounds often involves multi-step reactions starting from commercially available amines. For instance, a monosubstituted benzene-1,2-diamine building block was prepared from 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene, showcasing typical synthetic routes for diamine derivatives (Ciber et al., 2023).

Molecular Structure Analysis

The molecular structures of diamine compounds demonstrate significant variability. Crystal packing and molecular interactions, such as C–H⋯N and π⋯π interactions, play a crucial role in determining their structural conformations. This is evident in the crystal packing analysis of isomeric diamines, highlighting the influence of molecular interactions on their structures (Lai et al., 2006).

Chemical Reactions and Properties

Diamines, including this compound, participate in a variety of chemical reactions, such as the Mannich reaction, which are central to organic synthesis. These reactions are instrumental in constructing complex molecules with multiple stereogenic centers, demonstrating the versatility and reactivity of diamines (Li et al., 2017).

Physical Properties Analysis

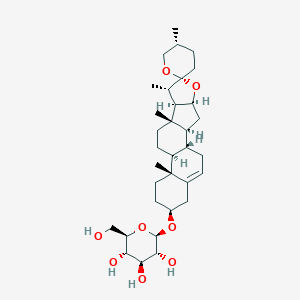

The physical properties of diamine compounds, such as solubility, melting points, and boiling points, are closely related to their molecular structure. For example, liquid crystalline compounds derived from diamines exhibit smectogenic properties, with the phase behavior influenced by the length of the terminal alkyl group (Yeap et al., 2006).

Chemical Properties Analysis

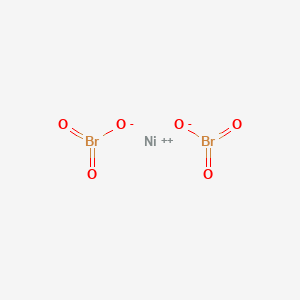

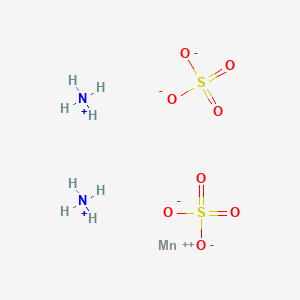

The chemical properties of this compound and its analogs include their reactivity towards electrophiles, nucleophiles, and their participation in coordination chemistry. These properties are foundational for their use in synthesizing complex organic and organometallic compounds. A notable example is the synthesis of nickel(II) complexes, where diamines act as ligands, showcasing the diverse chemical reactivity of these compounds (Wang et al., 2008).

Scientific Research Applications

Inhibition of Protein Methyltransferases

N1-Benzyl-N1-methylethane-1,2-diamine has been explored in the inhibition of co-activator associated arginine methyltransferase 1 (CARM1), a protein involved in transcriptional regulation and cell growth. Studies have identified this compound as a substitute for designing CARM1 inhibitors, with improved pharmacokinetic properties like clearance, volume of distribution, and half-lives (Therrien et al., 2009).

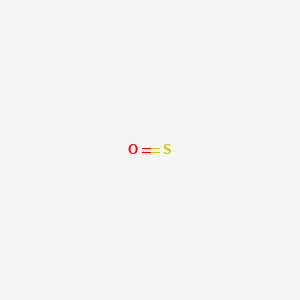

Electrochemical Copolymerization

Research has demonstrated the use of this compound derivatives in electrochemical copolymerizations, particularly with thiophene derivatives, to produce conducting copolymers. These copolymers have applications in electronic devices and have been characterized using various techniques like cyclic voltammetry and scanning electron microscopy (Turac et al., 2014).

Cancer Research

This compound has been used in the development of potent inhibitors for Protein Arginine Methyltransferases (PRMTs), which are important in cancer research. Studies have shown that certain derivatives of this compound can effectively inhibit cell proliferation in leukemia cell lines and modulate cellular arginine dimethylation levels (Wang et al., 2017).

Synthesis of Schiff-base Macrocyclic Complexes

The compound has been used in the synthesis of Schiff-base macrocyclic complexes, particularly with cadmium(II). These complexes have been studied using various spectroscopic methods and have implications in coordination chemistry and material science (Keypour et al., 2008).

Corrosion Inhibition Studies

This compound derivatives have been studied for their corrosion inhibition properties. They have been tested as inhibitors for carbon steel corrosion in acidic mediums. Their effectiveness in corrosion protection has been demonstrated through various experimental and computational techniques (Dagdag et al., 2019).

Safety and Hazards

“N1-Benzyl-N1-methylethane-1,2-diamine” is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include wearing protective gloves (P280) and following good industrial hygiene practices .

properties

IUPAC Name |

N'-benzyl-N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,7-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUGRXFEJOSPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161782 | |

| Record name | 1,2-Ethanediamine, N-methyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14165-18-5 | |

| Record name | N1-Methyl-N1-(phenylmethyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14165-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N-methyl-N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014165185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N-methyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethyl)(benzyl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ferrioxamine B [M+Fe-2H]](/img/structure/B84436.png)